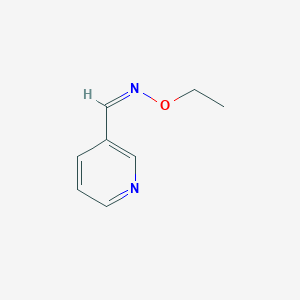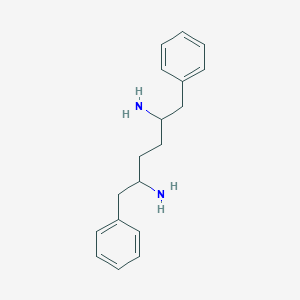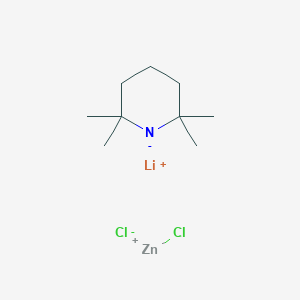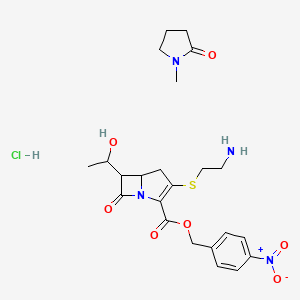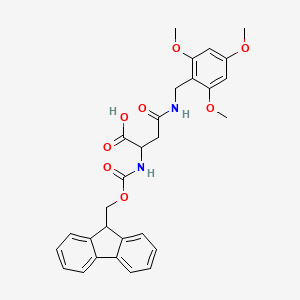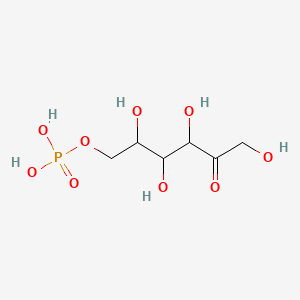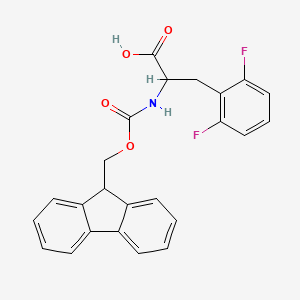
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-2,6-Difluoro-L-Phenylalanine is a fluorinated derivative of phenylalanine, an essential amino acid. The incorporation of fluorine atoms into the phenylalanine structure enhances its chemical and biological properties, making it a valuable compound in various scientific fields. The fluorenylmethyloxycarbonyl (Fmoc) group is commonly used as a protective group in peptide synthesis, facilitating the incorporation of this modified amino acid into peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2,6-Difluoro-L-Phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the electrophilic fluorination of phenylalanine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The Fmoc group is then introduced through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of Fmoc-2,6-Difluoro-L-Phenylalanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Fmoc-2,6-Difluoro-L-Phenylalanine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the fluorine atoms and the phenylalanine backbone.
Peptide Coupling: The Fmoc group facilitates peptide coupling reactions, enabling the incorporation of the modified amino acid into peptides and proteins.
Common Reagents and Conditions
Common reagents used in these reactions include:
Selectfluor: For electrophilic fluorination.
N-fluorobenzenesulfonimide (NFSI): Another reagent for fluorination.
Peptide Coupling Reagents: Such as HATU or DIC for peptide synthesis.
Major Products Formed
The major products formed from these reactions include various fluorinated phenylalanine derivatives and peptides containing Fmoc-2,6-Difluoro-L-Phenylalanine. These products have enhanced stability, bioavailability, and unique chemical properties .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-2,6-Difluoro-L-Phenylalanine is used as a building block for the synthesis of fluorinated peptides and proteins. Its incorporation into peptides can modulate their chemical properties, such as hydrophobicity, acidity, and stability .
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and protein folding. The presence of fluorine atoms can provide insights into the role of specific residues in protein function .
Medicine
In medicine, Fmoc-2,6-Difluoro-L-Phenylalanine is explored for its potential as a therapeutic agent. Its incorporation into peptide-based drugs can enhance their stability and bioavailability, making them more effective in treating diseases .
Industry
In the industrial sector, this compound is used in the development of novel materials, such as hydrogels and nanomaterials. Its unique properties make it suitable for applications in drug delivery, tissue engineering, and catalysis .
Mechanism of Action
The mechanism of action of Fmoc-2,6-Difluoro-L-Phenylalanine involves its interaction with specific molecular targets and pathways. The fluorine atoms can influence the electronic properties of the phenylalanine residue, affecting its interactions with other molecules. This can modulate enzyme activity, protein folding, and protein-protein interactions. The Fmoc group also plays a role in protecting the amino acid during peptide synthesis, ensuring its proper incorporation into peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-4-Fluorophenylalanine
- Fmoc-3,4,5-Trifluoro-L-Phenylalanine
- Fmoc-2,6-Difluoro-Tyrosine
- Fmoc-Pentafluoro-L-Phenylalanine
Uniqueness
Fmoc-2,6-Difluoro-L-Phenylalanine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence the compound’s chemical and biological properties, making it distinct from other fluorinated phenylalanine derivatives. Its unique properties make it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C24H19F2NO4 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
3-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19F2NO4/c25-20-10-5-11-21(26)18(20)12-22(23(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29) |
InChI Key |
WNKYWXMLHBTJJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC=C4F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


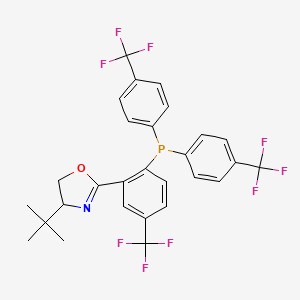
![But-2-enedioic acid;4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B13386638.png)

![6-Hydroxy-5a-methyl-3,9-dimethylidenedecahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B13386642.png)
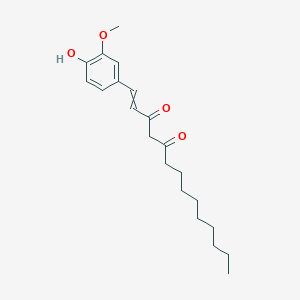
![2-[[2-[[2-(3,5-Difluorophenyl)-1-oxoethyl]amino]-1-oxopropyl]amino]-2-phenylacetic acid tert-butyl ester](/img/structure/B13386650.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid](/img/structure/B13386658.png)
